molecular formula C23H26N4O B2365371 N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide CAS No. 1797976-71-6

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Cat. No. B2365371
M. Wt: 374.488
InChI Key: BLKJVNOSMBRVBI-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide, also known as CP-945598, is a selective antagonist of the cannabinoid receptor 1 (CB1). It is a potential therapeutic agent for several diseases, including obesity, diabetes, and addiction.

Scientific Research Applications

Anticancer Potential and Enzyme Inhibition

Research has demonstrated that pyrazole derivatives, similar in structure to the mentioned compound, have been synthesized and evaluated for their cytotoxicity and inhibitory activity against topoisomerase IIα, a key enzyme involved in DNA replication and cell division. These compounds exhibited promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer) cells. Molecular docking studies further supported their potential mechanism of action through the inhibition of topoisomerase IIα, suggesting their application as anticancer agents (Alam et al., 2016).

Synthesis and Cytotoxicity Evaluation

Another study focused on the synthesis and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, also showing significant cytotoxic effects against various human cancer cell lines, including HeLa, NCI-H460, PC-3 (prostate cancer), and NIH-3T3 (mouse embryo fibroblasts) cell lines. These compounds displayed moderate to high cytotoxicity, with certain analogs outperforming the standard drug etoposide, highlighting the potential of these compounds in cancer treatment (Alam et al., 2018).

Molecular Design for Therapeutic Applications

Further research on pyrazole derivatives involved their design, synthesis, and biological evaluation for anticancer and anti-inflammatory activities. The studies have identified compounds with significant cytotoxicity against cancer cell lines and potential anti-inflammatory properties, indicating their relevance in developing new therapeutic strategies for cancer and inflammation-related conditions (Ananda et al., 2017).

Antimicrobial and Antifungal Activities

Moreover, research into the synthesis and biological evaluation of novel heterocyclic compounds containing sulfonamido moiety has shown promising antibacterial and antifungal activities. These findings suggest the potential use of such compounds in treating infections and enhancing the antibiotic arsenal against resistant strains (Azab et al., 2013).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-2-20(17-6-4-3-5-7-17)23(28)25-14-15-27-22(19-8-9-19)16-21(26-27)18-10-12-24-13-11-18/h3-7,10-13,16,19-20H,2,8-9,14-15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKJVNOSMBRVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

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